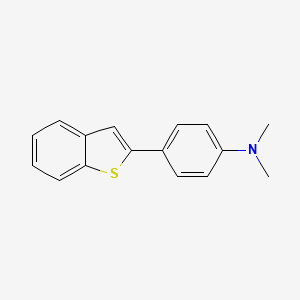![molecular formula C19H26N2O3 B14127932 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol CAS No. 128729-32-8](/img/structure/B14127932.png)
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is a chemical compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol This compound is characterized by the presence of two hydroxyethyl groups attached to phenylamino groups, which are further connected to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol typically involves the reaction of 2-hydroxyethylamine with 1,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, coatings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylamino groups can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the phenyl groups.
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-butanol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is unique due to the presence of both hydroxyethyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
128729-32-8 |
|---|---|
Formule moléculaire |
C19H26N2O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,3-bis[N-(2-hydroxyethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c22-13-11-20(17-7-3-1-4-8-17)15-19(24)16-21(12-14-23)18-9-5-2-6-10-18/h1-10,19,22-24H,11-16H2 |
Clé InChI |
AZFNYKGYWGYENL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCO)CC(CN(CCO)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


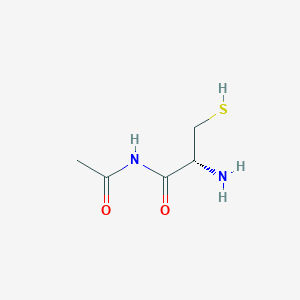

![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
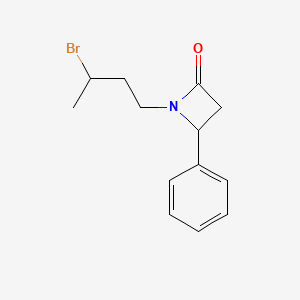
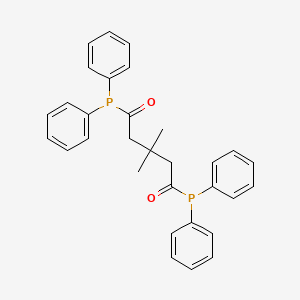
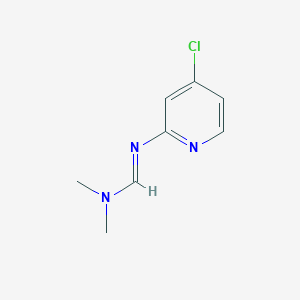
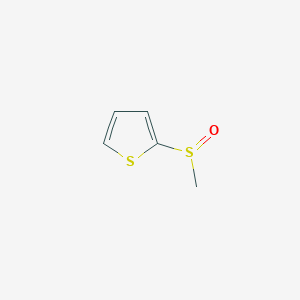
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
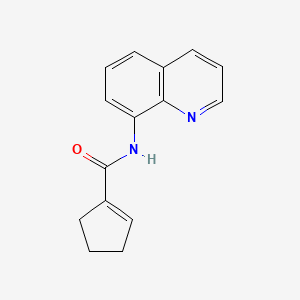
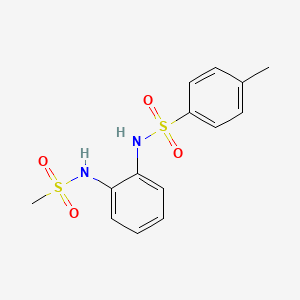
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
